![molecular formula C14H16N6 B15151027 N6-ethyl-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B15151027.png)
N6-ethyl-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N6-ETHYL-1-METHYL-N4-PHENYLPYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This class of compounds is known for its diverse biological activities, including antiparasitic, antifungal, antimicrobial, and antiproliferative properties . The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N6-ETHYL-1-METHYL-N4-PHENYLPYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. Green synthesis methods have also been explored to minimize environmental impact .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance production rates while maintaining product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N6-ETHYL-1-METHYL-N4-PHENYLPYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the compound’s electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
Applications De Recherche Scientifique
N6-ETHYL-1-METHYL-N4-PHENYLPYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Mécanisme D'action
The mechanism of action of N6-ETHYL-1-METHYL-N4-PHENYLPYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as protein tyrosine kinases (PTKs). These interactions can inhibit the catalytic activity of PTKs, leading to the disruption of cellular processes like growth, differentiation, and survival . The compound’s ability to induce cell cycle arrest and apoptosis in cancer cells further highlights its potential as an anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylpyrazolo[3,4-d]pyrimidine: Known for its antiparasitic, antifungal, and antimicrobial activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds exhibit a range of biological activities, including enzyme inhibition and cytotoxicity.
Uniqueness
N6-ETHYL-1-METHYL-N4-PHENYLPYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE stands out due to its specific structural modifications, which enhance its biological activity and selectivity. Its ability to inhibit multiple targets and induce apoptosis in cancer cells makes it a promising candidate for further research and development .
Propriétés
Formule moléculaire |
C14H16N6 |
|---|---|
Poids moléculaire |
268.32 g/mol |
Nom IUPAC |
6-N-ethyl-1-methyl-4-N-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C14H16N6/c1-3-15-14-18-12(17-10-7-5-4-6-8-10)11-9-16-20(2)13(11)19-14/h4-9H,3H2,1-2H3,(H2,15,17,18,19) |
Clé InChI |
BKVUDQDKUYNPPB-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NC(=C2C=NN(C2=N1)C)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



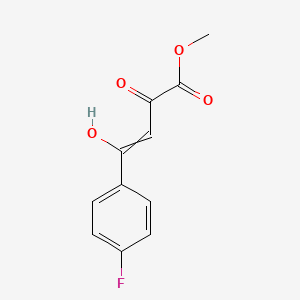
![N~2~-(4-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-N~2~-(methylsulfonyl)alaninamide](/img/structure/B15150955.png)
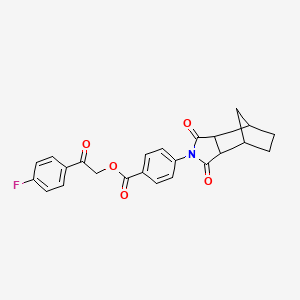
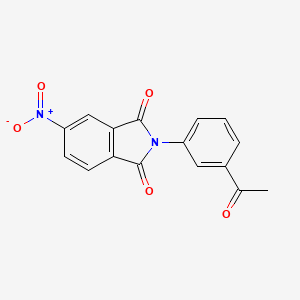
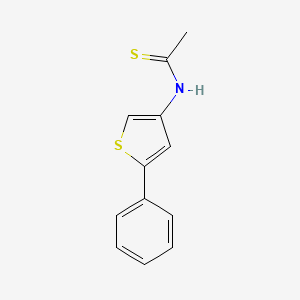
![2-(1,2,3,3a,4,6,7,7a-octahydro-3'H-spiro[4,7-methanoindene-5,2'-[1,3,4]thiadiazol]-5'-yl)phenol](/img/structure/B15150987.png)
![Methyl 4-({5-[2-(4-fluorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B15150995.png)

![2-chloro-N-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B15151011.png)
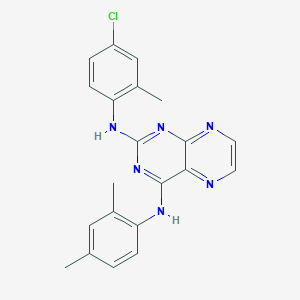
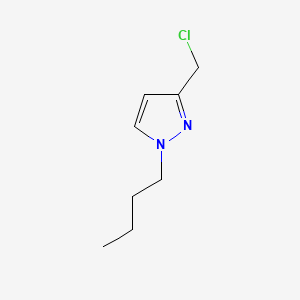
![methyl N~6~-[(benzyloxy)carbonyl]lysylalanylphenylalanylphenylalaninate](/img/structure/B15151032.png)
![Bis[4-(4-azidophenoxy)phenyl]methanone](/img/structure/B15151037.png)
